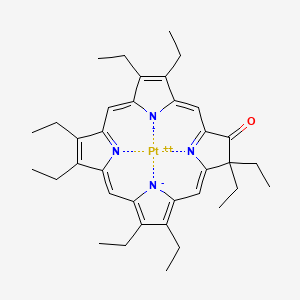

Pt(II) Octaethylporphine ketone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Pt(II) Octaethylporphine ketone involves optimized procedures to produce the compound and its complexes in pure form. Specifically, the synthesis of octaethylporphine-diketone (OEPDK) and its platinum(II) complexes have been optimized, allowing for their isolation in preparative quantities. These compounds are characterized by NMR, UV-VIS absorption, and emission spectroscopy, showcasing their unique electronic spectra compared to corresponding porphyrins and porphyrin-monoketones (Papkovsky & Ponomarev, 2001).

Molecular Structure Analysis

The molecular and crystal structures of Pt(II) complexes, such as those with palladium(II) and platinum(II) hydroquinonylphosphine complexes, reveal their inclusion properties and their relationship with the molecular structures and co-crystalline behavior of organic ‘wheel-and-axle’ host molecules (Sembiring et al., 1995). These studies provide insights into the design of new inorganic host molecules.

Chemical Reactions and Properties

Pt(II) Octaethylporphine ketone complexes exhibit interesting reactivity, such as the Baeyer–Villiger oxidation of ketones catalyzed by Pt(II) complexes, highlighting their role as efficient catalysts in organic transformations (Michelin et al., 2010). The unique electronic properties of Pt combined with soft Lewis acid character modulated by ligands contribute to their versatile activity and selectivity in such reactions.

Physical Properties Analysis

The physical properties of Pt(II) Octaethylporphine ketone complexes are closely related to their molecular structures. Studies on luminescent mono-, bi-, and trinuclear trans-cyclometalated platinum(II) complexes derived from 2,6-diphenylpyridine show how structural features influence photophysical behavior, with emissions generally assigned as MMLCT [dsigma-->pi(CNN)] in nature, indicating the importance of Pt.Pt and pi-pi configurations in both solution and solid states (Lu et al., 2001).

Chemical Properties Analysis

The chemical properties of Pt(II) Octaethylporphine ketone and its complexes are characterized by selective formation and reactivity. For instance, the selective formation of heteroligated Pt(II) complexes with bidentate phosphine-thioether (P,S) and phosphine-Selenoether (P,Se) ligands via halide-induced ligand rearrangement reaction demonstrates the versatility of these complexes in coordination chemistry and their potential application in catalysis and material science (Spokoyny et al., 2010).

Applications De Recherche Scientifique

-

Life Science Research

-

Synthetic Platinum-Bound Porphyrin Research

-

Oxygen Sensors Research

-

NIR Emission Research

- Pt(II) Octaethylporphine ketone is used in the development of a ratiometric oxygen-sensitive nanosensor for monitoring metabolic oxygen consumption in microbial samples over time .

- The nanosensor system provides an advantageous approach for overcoming imaging issues in biological systems, such as autofluorescence and optical scattering in the visible wavelength region .

- The nanosensors are reversible, which enabled researchers to temporally monitor systems in which dissolved oxygen concentrations both increase and decrease .

-

Luminescent Pressure Sensitive Paint (PSP) Research

-

OLEDs Research

-

Polymer-Based Oxygen Sensors

-

Silica-Based Oxygen Sensors

-

Dopant in Host Materials

-

Phosphorescent Probe for Oxygen

-

Biochemical Assay Reagent

-

Synthetic Porphyrin Specialty Chemical

-

Catalysis and Oxygen Sensors

-

Near-Infrared (NIR) Emission

-

Luminescent Pressure Sensitive Paint (PSP)

-

Phosphorescent Probe for Oxygen Sensing

-

Biochemical Assay Reagent

-

Synthetic Porphyrin Specialty Chemical

Safety And Hazards

The safety data sheet for Pt(II) Octaethylporphine ketone suggests keeping the container tightly closed, avoiding breathing dust/fume/gas/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing impervious gloves/protective clothing/eye protection/face protection .

Orientations Futures

Pt(II) Octaethylporphine ketone has been found to have optical properties for sensing oxygen and can be incorporated into nanosensors . It may be used as a fluorescent dye in the fabrication of polymer- and silica-based oxygen sensors . This suggests potential future directions in the development of advanced sensing technologies.

Relevant Papers One relevant paper titled “Phosphorescent Complexes of Porphyrin Ketones: Optical Properties and Application to Oxygen Sensing” discusses the optical properties of Pt(II) Octaethylporphine ketone and its application to oxygen sensing .

Propriétés

IUPAC Name |

3,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diid-2-one;platinum(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N4O.Pt/c1-9-21-22(10-2)28-18-30-25(13-5)26(14-6)32(39-30)20-34-36(15-7,16-8)35(41)33(40-34)19-31-24(12-4)23(11-3)29(38-31)17-27(21)37-28;/h17-20H,9-16H2,1-8H3,(H-,37,38,39,40,41);/q-1;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPOGYJJFLIBKP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(C3=O)(CC)CC)CC.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4OPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pt(II) Octaethylporphine ketone | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,2'R,3R,3'S)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one](/img/structure/B1180566.png)